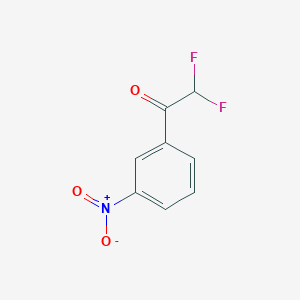

2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c9-8(10)7(12)5-2-1-3-6(4-5)11(13)14/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTVURGJGGNSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern organic synthesis. numberanalytics.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physical, chemical, and biological characteristics. numberanalytics.comwikipedia.org

The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol, which imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org This stability is a desirable trait in many applications, from pharmaceuticals to advanced materials. alfa-chemistry.com The high electronegativity of fluorine (3.98) creates a significant dipole moment in the C-F bond, which can influence molecular conformation and intermolecular interactions. wikipedia.org

In medicinal chemistry and drug discovery, the strategic placement of fluorine atoms can lead to significant improvements in a compound's metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrichemicals are organofluorine compounds. alfa-chemistry.com The substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the drug's half-life. Furthermore, the lipophilicity of a molecule can be enhanced, which can improve its ability to cross cell membranes. numberanalytics.com

Beyond pharmaceuticals, fluorinated compounds have found diverse applications in materials science, where they are used to create polymers with high thermal stability, chemical resistance, and unique surface properties, such as oil and water repellents. wikipedia.orgacs.org They are also integral components in the development of liquid crystals, surfactants, and specialty lubricants. alfa-chemistry.comacs.org

Role of α,α Difluoro Ketones As Key Intermediates

Within the broad class of organofluorine compounds, α,α-difluoro ketones represent a particularly valuable subclass. These molecules contain a difluoromethylene (-CF2-) group directly adjacent to a carbonyl (C=O) group. This structural arrangement confers unique chemical reactivity and properties, making them powerful intermediates in organic synthesis and valuable scaffolds in medicinal chemistry. researchgate.net

The presence of two highly electronegative fluorine atoms has a profound electron-withdrawing effect on the adjacent carbonyl carbon. researchgate.net This effect significantly increases the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. researchgate.net This enhanced reactivity allows α,α-difluoro ketones to participate in a wide range of chemical transformations, serving as versatile building blocks for the synthesis of more complex fluorinated molecules. researchgate.netnih.gov

Furthermore, α,α-difluoro ketones are recognized as important pharmacophores, particularly in the design of enzyme inhibitors. researchgate.net The difluoromethyl ketone moiety can act as a transition-state analogue for peptide hydrolysis, effectively inhibiting various classes of proteases. nih.gov The hydrate (B1144303) form (gem-diol) of the carbonyl group in these ketones is often more stable compared to their non-fluorinated counterparts, a feature that is believed to be crucial for their inhibitory activity. researchgate.net

The synthesis of α,α-difluoro ketones can be achieved through various methods, which generally fall into two categories: direct fluorination techniques or the use of pre-difluorinated building blocks. researchgate.netorganic-chemistry.org The development of efficient and selective methods to construct these motifs continues to be an active area of research, driven by their high value in both synthetic and medicinal chemistry. researchgate.netnih.govacs.org

Overview of Nitrophenyl Functionalities in Organic Synthesis

Precursor Synthesis Strategies Involving the 3-Nitrophenyl Moiety

The assembly of the molecular framework prior to fluorination is a critical phase. This typically involves either starting with a pre-functionalized nitrophenyl compound or introducing the nitro group at a strategic point in the synthesis of an aromatic ketone.

Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one and Analogues

A common precursor for various functionalized ketones is the corresponding α-haloketone. 2-Bromo-1-(3-nitrophenyl)ethan-1-one is a key intermediate, valued for its reactivity as a building block in the synthesis of more complex molecules. nih.gov

The synthesis of this bromo-analogue is typically achieved through the direct bromination of 1-(3-nitrophenyl)ethanone. In a representative procedure, 1-(3-nitrophenyl)ethanone is dissolved in a suitable solvent like chloroform (B151607) and treated with bromine at a reduced temperature, often between 0–5°C. nih.gov The reaction mixture is then stirred at room temperature to ensure completion. The workup involves washing the organic layer with water, a sodium bicarbonate solution to neutralize any remaining acid, and brine, followed by drying and concentration. The crude product is often purified by column chromatography. nih.gov

Table 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one

| Reactant | Reagent | Solvent | Temperature | Outcome |

|---|

This interactive table summarizes the synthesis of 2-Bromo-1-(3-nitrophenyl)ethan-1-one.

The structure of 2-bromo-1-(3-nitrophenyl)ethanone has been confirmed by crystallographic studies, revealing that two molecules can crystallize in the asymmetric unit. nih.gov The nitro and ethanone (B97240) groups are nearly coplanar with the benzene ring. nih.gov

Approaches for Introducing the Nitro Group into Aromatic Ketone Precursors

An alternative strategy involves introducing the nitro group onto a pre-existing aromatic ketone, such as acetophenone (B1666503). The acetyl group is a meta-directing group in electrophilic aromatic substitution, which favors the formation of the 3-nitro isomer. quora.comorgsyn.org

The nitration of acetophenone is a classic and highly exothermic reaction that requires careful temperature control. google.com It is typically carried out using a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid. quora.comorgsyn.org The reaction is generally performed at low temperatures, often at 0°C or below, to manage the reaction's exothermicity and improve the yield of the desired m-nitroacetophenone. orgsyn.orggoogle.com For a successful nitration, maintaining a low temperature and controlling the rate of addition of the nitrating mixture are crucial. orgsyn.org

Direct Synthesis of this compound

The introduction of the gem-difluoro motif at the α-position of the carbonyl group is the final key transformation. This is most commonly achieved through electrophilic fluorination.

Electrophilic Fluorination of Carbonyl Compounds to Form Gem-Difluoro Ketones

Electrophilic fluorination provides a direct route to convert a methylene (B1212753) group adjacent to a carbonyl into a difluoromethylene group. nih.gov This transformation relies on the use of reagents that act as a source of "F+". acs.org

A variety of electrophilic fluorinating agents are available, with N-F reagents being particularly common due to their stability and selectivity. alfa-chemistry.com Agents like Selectfluor (F-TEDA-BF₄) are widely used for the fluorination of ketones. organic-chemistry.orgsapub.org The general mechanism involves the enol or enolate form of the ketone attacking the electrophilic fluorine source. sapub.org The monofluorinated ketone is formed first, which then undergoes a second fluorination to yield the gem-difluoro product. nih.govbeilstein-journals.org

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Class |

|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | N-F Reagent |

| NFSI | N-Fluorobenzenesulfonimide | N-F Reagent |

| Umemoto's Reagents | N-Fluoropyridinium salts | N-F Reagent |

| Xenon Difluoride | XeF₂ | Inorganic |

This interactive table lists common electrophilic fluorinating agents.

Modern synthetic chemistry emphasizes the use of environmentally benign reaction conditions. In this context, performing reactions in water or without a solvent is highly desirable. Micellar systems have been developed for the direct regioselective fluorination of ketones in water using Selectfluor. organic-chemistry.org The use of an inexpensive ionic amphiphile, such as sodium dodecyl sulfate (B86663) (SDS), can promote the reaction, creating a microenvironment where the ketone and the fluorinating agent can interact effectively. organic-chemistry.org These methods offer a greener alternative to traditional organic solvents.

The success of the difluorination reaction is intrinsically linked to the enolizability of the ketone substrate. The reaction proceeds through an enol or enolate intermediate. sapub.org For many ketones, the first fluorination step is relatively rapid. However, the introduction of the second fluorine atom can be significantly slower. nih.govbeilstein-journals.org

This is because the intermediate 2-fluoro-ketone is less enolizable than the starting ketone. nih.gov The rate-determining step for the difluorination is often the enolization of this monofluoro intermediate. nih.govbeilstein-journals.org Consequently, reaction conditions may need to be adjusted to facilitate the second fluorination. The addition of a base or water can accelerate the enolization of the monofluoro-ketone intermediate, thereby promoting the formation of the desired 2,2-difluoro product. nih.gov The choice of solvent, temperature, and fluorinating agent all play a crucial role in controlling the selectivity and yield of the difluorination process.

Transition Metal-Catalyzed Difluoromethylation Approaches

Transition metal catalysis provides powerful and versatile tools for the formation of carbon-fluorine bonds, a critical step in synthesizing compounds like this compound. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed α-Arylation of α,α-Difluoroketones for Aryldifluoromethylation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of α-aryl-α,α-difluoroketones. This methodology involves the direct arylation of an α,α-difluoroketone enolate with an aryl halide. The reaction provides a direct route to aryldifluoromethyl structures from readily available precursors. nih.govacs.org

Researchers have reported the successful α-arylation of α,α-difluoroketones using various aryl and heteroaryl bromides and chlorides. nih.gov An air- and moisture-stable palladacyclic complex featuring a P(t-Bu)Cy₂ ligand has proven to be an effective catalyst for this transformation. nih.govacs.orgpsu.edu This approach is notable for its broad substrate scope, accommodating a wide range of electronically diverse aryl halides and affording α-aryl-α,α-difluoro ketones in high yields. acs.orgacs.org

Another effective catalytic system employs a combination of Pd(dba)₂ and ligands such as rac-BINAP, with a mild base like cesium carbonate (Cs₂CO₃) in a solvent like xylene. acs.org While efficient, this system can sometimes require high temperatures (e.g., 130 °C), which may lead to byproducts from the decomposition of the phosphine (B1218219) ligand. scite.ai The choice of ligand is crucial; for instance, the rarely utilized phosphine P(t-Bu)Cy₂ has been shown to provide the coupled product in excellent yield (95% at 100 °C). psu.edu

This palladium-catalyzed arylation, when combined with a subsequent base-induced cleavage of the acyl-aryl C-C bond, constitutes a practical one-pot, two-step procedure for synthesizing difluoromethylarenes from aryl halides. nih.govacs.org

Table 1: Comparison of Catalytic Systems for Pd-Catalyzed α-Arylation

| Catalyst/Ligand | Base | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|

| Palladacycle/P(t-Bu)Cy₂ | - | - | Air- and moisture-stable catalyst; broad substrate scope. | nih.govpsu.edu |

| Pd(dba)₂/rac-BINAP | Cs₂CO₃ | 130 | Effective for diverse aryl bromides; potential for ligand decomposition. | acs.org |

Visible Light-Mediated Difluoromethylation Strategies

Visible light photoredox catalysis has emerged as a mild and powerful strategy for generating and utilizing difluoromethyl radicals. nih.govacs.org These methods allow for the construction of C-CF₂H bonds under gentle reaction conditions, often at room temperature. rsc.org A common approach involves using a photocatalyst that, upon irradiation with visible light, can induce the formation of a difluoromethyl radical from a suitable precursor. nih.gov

One such precursor is the bench-stable difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻). nih.gov In a typical reaction, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, leading to the generation of the •CF₂H radical. This radical can then engage in cascade reactions, such as difluoromethylation/cyclization of unactivated alkenes, to produce complex CF₂H-substituted heterocyclic molecules. nih.govacs.org This strategy is distinguished by its operational simplicity, mild conditions, and lack of required additives. acs.org The mechanism is understood to proceed through an electrophilic radical-type pathway. nih.govacs.org

The application of this methodology has been successfully demonstrated in the synthesis of various functionalized N-heterocyclic scaffolds, highlighting its potential for creating novel molecular architectures for medicinal chemistry. rsc.org

Copper- and Nickel-Catalyzed C(sp²)–CF₂H Bond Formation

Copper and nickel catalysts offer cost-effective and efficient alternatives to palladium for forging C(sp²)–CF₂H bonds. scite.ai However, copper-catalyzed difluoromethylation presents unique challenges, partly due to the high energy barrier for oxidative addition to Cu(I) and the instability of CuCF₂H complexes. researchgate.net Despite these difficulties, significant progress has been made. For instance, copper-catalyzed decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids provides a pathway to vinylic C–CF₂H bonds. nih.gov Another approach utilizes α-silyldifluoroacetates as difluoromethylating agents in reactions that are catalytic in copper and tolerate a wide range of functional groups under mild conditions. nih.gov

Nickel catalysis has also gained attention for its ability to activate strong carbon-fluorine (C-F) bonds, enabling cross-coupling reactions of aryl fluorides. nih.govdatapdf.com This allows for the selective replacement of a fluorine atom on an aromatic ring with an alkyl group, including difluoromethyl groups. nih.gov These reactions often employ inexpensive nickel complexes with organozinc reagents. ubc.ca The versatility of nickel catalysis facilitates the synthesis of diverse and complex scaffolds that are otherwise difficult to access. nih.govdatapdf.com

Advanced Synthetic Techniques for Fluorinated Ketones

The synthesis of fluorinated ketones, the direct precursors to compounds like this compound, benefits from advanced techniques that improve efficiency, selectivity, and sustainability.

Photocatalytic Methods in Fluorination Chemistry

Photocatalysis offers innovative pathways for C-F bond formation, leveraging light as a traceless reagent to drive chemical transformations. elsevierpure.com In the context of ketone synthesis, visible light sensitization can be used to direct aliphatic C-H fluorination. nih.govrsc.org In this strategy, a ketone functional group within a rigid molecular structure can act as a "directing group." nih.gov Using a fluorinating agent like Selectfluor and a photocatalyst such as benzil, specific β- and γ-C-H bonds can be selectively fluorinated based on their proximity to the ketone oxygen atom. nih.govrsc.org This occurs through an excited-state hydrogen atom transfer (HAT) mechanism. nih.gov

Furthermore, photoexcited aliphatic ketones themselves can serve as cost-effective, metal-free photocatalysts. ethz.ch They can facilitate the direct decarboxylative fluorination of aliphatic carboxylic acids. This process operates via a single-electron transfer (SET) pathway and can be achieved rapidly under low-power irradiation with a broad range of wavelengths, from visible to ultraviolet light. ethz.ch These photocatalytic methods represent a powerful tool for installing fluorine atoms with high regioselectivity under mild conditions. researchgate.net

Table 2: Photocatalytic Approaches in Fluorination

| Method | Key Principle | Catalyst/Reagent | Application | Reference |

|---|---|---|---|---|

| Ketone-Directed C-H Fluorination | Hydrogen Atom Transfer (HAT) | Benzil / Selectfluor | Selective β- and γ-fluorination of rigid ketones. | nih.govrsc.org |

Green Chemistry Approaches in Difluoro Ketone Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to difluorinated compounds. A primary focus is the use of visible light as a renewable energy source, which minimizes energy consumption compared to traditional thermal methods. rsc.org Photocatalytic reactions often proceed under mild, ambient temperature conditions, further reducing the environmental footprint. elsevierpure.com

Another green approach involves improving atom economy and reducing waste. For example, the direct fluorination of 1,3-diketones can be achieved using elemental fluorine in the presence of a catalytic base like quinuclidine, which facilitates the necessary enolization steps. beilstein-journals.orgresearchgate.net While elemental fluorine is highly reactive, its use in controlled systems can be highly efficient.

The development of solvent-controlled reactions and the use of continuous flow technology also contribute to greener synthesis. rsc.org Flow chemistry is particularly advantageous for handling hazardous or gaseous reagents, such as fluoroform (HCF₃) or chlorodifluoromethane (B1668795) (ClCF₂H), which are potent greenhouse gases but also valuable C1 sources for difluoromethylation. rsc.org By using these gases efficiently in a closed-loop flow system, their release into the atmosphere is prevented, and their chemical potential is harnessed for constructing valuable fluoroalkylated molecules. rsc.org This approach not only enhances safety and scalability but also aligns with the goal of minimizing environmental impact. rsc.org

Reactions Involving the α,α-Difluoroacetyl Moiety

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group significantly influences the reactivity of the acetyl moiety. The strong electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl carbon and affects the acidity of the α-hydrogen.

Nucleophilic Additions and Substitutions at the Carbonyl Carbon

The carbonyl carbon in this compound is highly electrophilic due to the inductive effect of the adjacent difluoromethyl group and the resonance effect of the carbonyl group itself. masterorganicchemistry.comlibretexts.org This heightened electrophilicity makes it susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com In these nucleophilic addition reactions, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

General nucleophilic addition reactions can be categorized based on the nature of the nucleophile. Strong, irreversible nucleophiles like organometallic reagents (e.g., Grignard reagents) or hydride reagents would add to the carbonyl to form tertiary or secondary alcohols, respectively, after an aqueous workup. masterorganicchemistry.com Weaker, reversible nucleophiles can also add, but the position of the equilibrium depends on the relative stability of the reactants and products. masterorganicchemistry.com Due to the electron-withdrawing fluorine atoms, the carbonyl group in α,α-difluoro ketones shows a pronounced tendency to form stable hydrates (gem-diols) in the presence of water. sapub.org

Reactions Involving the Difluoro Methylene Group (CF₂)

While the C-F bonds are generally strong and the CF₂ group is relatively inert, its reactivity can be harnessed, primarily through the generation of an α,α-difluoroenolate intermediate. acs.orgnih.gov This enolate is a key reactive species that allows for functionalization at the difluoromethylene position.

A notable transformation is the halogenation of α,α-difluoroenolates. These enolates, generated in situ, can react with electrophilic halogenating agents to produce α-halo-α,α-difluoromethyl ketones. nih.gov This provides a pathway to tri-halogenated ketone derivatives, which are valuable synthetic intermediates. nih.gov For instance, an α,α-difluoroenolate can be trapped with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine (I₂) to yield the corresponding α-chloro, α-bromo, or α-iodo-α,α-difluoromethyl ketones. nih.gov

Table 1: Representative Halogenation of an α,α-Difluoroenolate This table is based on a general protocol for the halogenation of difluoroenolates generated via trifluoroacetate (B77799) release, a reaction applicable to precursors of the title compound.

| Electrophile | Reagent | Product Type |

| Cl⁺ | N-Chlorosuccinimide (NCS) | α-Chloro-α,α-difluoromethyl ketone |

| Br⁺ | N-Bromosuccinimide (NBS) | α-Bromo-α,α-difluoromethyl ketone |

| I⁺ | Iodine (I₂) | α-Iodo-α,α-difluoromethyl ketone |

Data adapted from related studies on α-halo-α,α-difluoromethyl ketone synthesis. nih.gov

Carbon-Carbon Bond Cleavage Reactions

A significant reaction pathway for α,α-difluoro ketones and their precursors involves the cleavage of carbon-carbon bonds to generate reactive intermediates. acs.orgrsc.org Specifically, α-trifluoroacetyl-α,α-difluoro compounds can undergo facile C-C bond scission with the release of trifluoroacetate, a good leaving group. acs.orgnih.gov This strategy provides a mild method for generating α,α-difluoroenolates without the need for strong bases, which might be incompatible with other functional groups in the molecule. nih.gov

This approach has been applied in aldol (B89426) reactions to install difluoromethylene groups into other molecules. nih.gov The process involves the base-catalyzed fragmentation of a suitable precursor, leading to the formation of the desired α,α-difluoroenolate, which can then react with an electrophile, such as an aldehyde. acs.orgresearchgate.net This methodology represents a powerful tool for creating complex difluorinated molecules. rsc.orgorganic-chemistry.org

Transformations of the 3-Nitrophenyl Group

The nitro group on the aromatic ring is a versatile functional group that can be transformed into a variety of other functionalities, significantly altering the electronic and chemical properties of the molecule.

Derivatization of the Nitro Group for Further Synthetic Elaborations

The reduction of the nitro group to an amine opens up a vast array of possibilities for further synthetic modifications. The resulting 1-(3-aminophenyl)-2,2-difluoroethan-1-one (B13249068) is a valuable building block for the synthesis of more complex molecules, including heterocycles and other functionalized aromatic compounds.

One common derivatization is the acylation of the newly formed amino group. For instance, the reaction of 1-(3-aminophenyl)-2,2-difluoroethan-1-one with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, would yield the corresponding N-acylated derivative. This transformation is useful for introducing new functionalities and for protecting the amino group during subsequent reactions.

Another important derivatization is the formation of diazonium salts. Treatment of the aminophenyl derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would produce a diazonium salt. This intermediate is highly reactive and can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano groups, or other functionalities onto the aromatic ring.

The amino group can also serve as a nucleophile in condensation reactions. For example, reaction with a dicarbonyl compound could lead to the formation of heterocyclic structures, such as quinolines or other fused ring systems, which are prevalent in medicinal chemistry.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acetic anhydride, Acyl chloride | N-(3-(2,2-difluoroacetyl)phenyl)acetamide |

| Diazotization | NaNO₂, HCl (aq) | 3-(2,2-Difluoroacetyl)benzenediazonium chloride |

| Condensation | 1,3-Dicarbonyl compounds | Heterocyclic compounds (e.g., quinolines) |

Interplay Between Difluoroacetyl and Nitrophenyl Reactivities

The chemical reactivity of this compound is a result of the electronic interplay between the electron-withdrawing difluoroacetyl group and the nitrophenyl ring. The difluoroacetyl group, with its strong inductive effect due to the two fluorine atoms, deactivates the aromatic ring towards electrophilic substitution. The nitro group, also being a strong deactivating group, further reduces the electron density of the benzene ring.

This combined deactivation makes electrophilic aromatic substitution reactions on the nitrophenyl ring challenging. However, the presence of these two electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

During the reduction of the nitro group, the electronic properties of the molecule are significantly altered. The resulting amino group is a strong activating group, which increases the electron density of the aromatic ring and directs incoming electrophiles to the ortho and para positions. This change in reactivity is crucial for the subsequent derivatization of the molecule. The difluoroacetyl group, while still electron-withdrawing, will influence the regioselectivity of these electrophilic substitution reactions on the aniline (B41778) ring.

Mechanistic Studies of Reactions Involving 2,2 Difluoro 1 3 Nitrophenyl Ethan 1 One

Elucidation of Fluorination Reaction Mechanisms

The synthesis of α,α-difluoro ketones such as 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one can be achieved through various fluorination strategies. The mechanisms of these reactions are critical for optimizing reaction conditions and improving yields. While specific studies on the synthesis of this compound are not extensively detailed in the literature, plausible mechanisms can be inferred from established fluorination methods for ketones.

One common approach is the electrophilic fluorination of an enol or enolate precursor. The reaction of a 3-nitroacetophenone derivative with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, is a likely pathway. The mechanism is believed to proceed through the formation of an enolate under basic conditions, which then acts as a nucleophile, attacking the electrophilic fluorine source. The introduction of the second fluorine atom is often more challenging due to the electronic effects of the first fluorine atom but proceeds via a similar pathway.

Alternatively, nucleophilic fluorination of an α,α-dihalo-ketone precursor using a fluoride (B91410) source like potassium fluoride could be employed. The mechanism would involve nucleophilic substitution of the halogens by fluoride ions. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the carbonyl group and the stability of intermediates in these reactions.

A plausible mechanistic pathway for electrophilic fluorination is detailed below:

| Step | Description | Intermediate |

| 1. | Deprotonation of the α-carbon of a 3-nitroacetophenone derivative by a base to form an enolate. | Enolate of 3-nitroacetophenone |

| 2. | Nucleophilic attack of the enolate on an electrophilic fluorine source (e.g., Selectfluor®). sapub.org | α-monofluoro-3-nitroacetophenone |

| 3. | A second deprotonation at the α-carbon to form a fluoroenolate. | Fluoroenolate intermediate |

| 4. | Nucleophilic attack of the fluoroenolate on a second molecule of the electrophilic fluorine source. | This compound |

Insights into Transformations of the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo a variety of transformations, significantly altering the properties of the molecule. Mechanistic understanding of these transformations is key to harnessing the synthetic potential of this compound.

The most common transformation of an aromatic nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal hydrides, or dissolving metal reductions. The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms, leading to nitroso, hydroxylamino, and finally, amino intermediates.

Photocatalytic reduction of nitroaromatic compounds has also been a subject of mechanistic studies. benthamdirect.com This process typically involves the generation of electron-hole pairs in a semiconductor photocatalyst upon light irradiation. The photogenerated electrons can then reduce the nitro group. The reaction often proceeds through a series of single-electron transfer steps, forming a nitro radical anion as a key intermediate. researchgate.net The specific pathway and final products can be influenced by the choice of catalyst and reaction conditions. benthamdirect.comacs.org

The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, although this is less common than its reduction.

| Transformation | Reagents/Conditions | Key Mechanistic Feature |

| Reduction to Amine | H2, Pd/C | Stepwise reduction via nitroso and hydroxylamino intermediates on the catalyst surface. |

| Reduction to Amine | Fe, HCl | Single electron transfer from the metal surface to the nitro group. |

| Photocatalytic Reduction | TiO2, light, hole scavenger | Formation of a nitro radical anion via photo-induced electron transfer. benthamdirect.comacs.org |

Mechanistic Pathways of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For this compound, the α-carbon to the carbonyl group can be a site for such reactions, typically after deprotonation to form an enolate.

The α-arylation of ketones is a well-established palladium-catalyzed reaction. A plausible mechanism for the α-arylation of this compound with an aryl halide (Ar-X) would involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (or reaction with an enolate), and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Enolate Formation and Reaction: A base deprotonates the α-carbon of this compound to form a difluoroenolate. This enolate then reacts with the Pd(II) complex, displacing the halide.

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to form the α-aryl product and regenerate the Pd(0) catalyst.

The presence of two fluorine atoms on the α-carbon influences the acidity of the α-proton and the nucleophilicity of the resulting enolate, which can affect the reaction kinetics. The general mechanism for palladium-catalyzed α-arylation of ketones is believed to be similar for this fluorinated substrate. nih.govnih.gov

| Catalytic Cycle Step | Description | Palladium Intermediate |

| Oxidative Addition | Pd(0) inserts into the Ar-X bond. | Ar-Pd(II)-X |

| Enolate Formation | This compound is deprotonated by a base. | Difluoroenolate |

| Transmetalation/Enolate Attack | The difluoroenolate coordinates to the Pd(II) center. | Ar-Pd(II)-enolate |

| Reductive Elimination | The aryl and enolate ligands couple, and the product is released. | Pd(0) (regenerated) |

Radical-Mediated Reaction Mechanisms

The difluoromethyl group in this compound can participate in radical reactions. The generation of a radical at the α-position can lead to various transformations. Photoredox catalysis is a modern approach to generate such radicals under mild conditions. researchgate.net

A plausible radical-mediated reaction is the addition of a radical species to the carbonyl group. For instance, a radical generated from another source could attack the carbonyl carbon, leading to an alkoxide radical intermediate. This intermediate could then be trapped or undergo further reactions.

Alternatively, radical reactions can be initiated at the difluoromethyl group itself. For example, under certain conditions, a difluoromethyl radical could be generated and then participate in addition or coupling reactions. The mechanism for the generation of a difluoromethyl radical often involves a single-electron transfer to or from a suitable precursor. nih.gov

The study of radical addition reactions involving trifluoromethyl-1,3-dicarbonyl compounds in the presence of manganese(III) acetate (B1210297) has provided insights into the formation of dihydrofuran and bicyclic enol ether derivatives, suggesting that similar radical pathways could be accessible for this compound. researchgate.net

| Radical Reaction Type | Initiation Method | Key Mechanistic Step |

| Radical addition to carbonyl | Photoredox catalysis with a radical precursor | Attack of a radical on the carbonyl carbon to form an alkoxide radical. |

| Radical C-H functionalization | Hydrogen atom transfer (HAT) | Abstraction of the α-hydrogen to form an α-carbonyl radical. |

| Radical difluoromethylation | Photoredox catalysis with a CF2H radical precursor researchgate.netnih.gov | Addition of a nucleophile to a species activated by the CF2H radical. |

Theoretical and Computational Investigations of 2,2 Difluoro 1 3 Nitrophenyl Ethan 1 One

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dntb.gov.uanih.gov For 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one, DFT calculations would be employed to determine its most stable three-dimensional geometry and conformational isomers. This process, known as geometry optimization, seeks the arrangement of atoms that corresponds to the lowest energy state of the molecule. nih.gov

The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311G++, which defines the set of mathematical functions used to describe the electronic orbitals. nanobioletters.com The output of these calculations would provide a wealth of information about the molecule's structural parameters.

Key structural parameters that would be determined include:

Bond Lengths: The equilibrium distances between the centers of bonded atoms. For instance, the calculations would yield the lengths of the C-C bonds in the phenyl ring, the C=O bond of the ketone, the C-F bonds, and the bonds within the nitro group.

Dihedral Angles: The angles between planes defined by sets of four atoms, which describe the rotation around single bonds and determine the molecule's conformation.

These theoretically determined parameters can be compared with experimental data if available, for example, from X-ray crystallography, to validate the computational model.

Interactive Data Table of Hypothetical DFT Results:

Below is a hypothetical representation of the kind of data that would be generated from a DFT study on this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C(carbonyl) | O(carbonyl) | - | - | e.g., 1.21 Å |

| Bond Length | C(carbonyl) | C(difluoro) | - | - | e.g., 1.52 Å |

| Bond Angle | C(phenyl) | C(carbonyl) | O(carbonyl) | - | e.g., 120.5° |

| Dihedral Angle | O(carbonyl) | C(carbonyl) | C(phenyl) | C(phenyl) | e.g., 25.0° |

Note: The values in this table are illustrative examples and not actual calculated data.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more reactive.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. These calculations would also reveal the spatial distribution of these orbitals across the molecule, indicating the likely sites for nucleophilic and electrophilic attack.

Interactive Data Table of Hypothetical FMO Analysis Results:

| Parameter | Predicted Energy (eV) |

| HOMO Energy | e.g., -7.5 eV |

| LUMO Energy | e.g., -2.1 eV |

| HOMO-LUMO Gap | e.g., 5.4 eV |

Note: The values in this table are illustrative examples and not actual calculated data.

From these energies, other chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which further aid in predicting the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of the molecule, which is determined by the distribution of its electrons and nuclei.

Different colors on the MEP surface represent different values of the electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green and Yellow: Indicate regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group, identifying these as primary sites for electrophilic attack. Conversely, a positive potential (blue) might be observed around the hydrogen atoms of the phenyl ring and potentially near the carbon atom of the carbonyl group, suggesting these as sites for nucleophilic attack.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. This involves identifying the most likely pathways for a reaction to proceed from reactants to products. A key aspect of this modeling is the location and characterization of transition states.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. A lower activation energy implies a faster reaction rate.

For a given reaction of this compound, computational chemists would model the potential energy surface to map out the energy changes as the reaction progresses. This would allow them to:

Identify the structures of any intermediates and transition states.

Calculate the activation energies for different possible reaction pathways.

These computational insights are invaluable for understanding reaction mechanisms and for designing new synthetic routes.

Synthetic Utility of 2,2 Difluoro 1 3 Nitrophenyl Ethan 1 One As a Versatile Building Block

Applications in the Synthesis of Complex Fluorinated Organic Molecules

The presence of the electrophilic carbonyl carbon, the activated difluoromethyl group, and the versatile nitroarene system makes 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one a promising starting material for the synthesis of elaborate fluorinated organic structures. These functionalities serve as handles for a range of chemical reactions, enabling the introduction of fluorine into diverse molecular scaffolds.

The 1,3-dicarbonyl-like reactivity of the α,α-difluoro ketone unit in this compound makes it a suitable precursor for the synthesis of various fluorinated heterocyclic systems. The carbonyl group can react with a range of binucleophiles to form five-, six-, or seven-membered rings containing heteroatoms such as nitrogen, oxygen, and sulfur.

For instance, condensation reactions with hydrazines could yield difluorinated pyrazoles, while reaction with hydroxylamine could lead to isoxazoles. Similarly, the use of amidines or guanidines could provide access to fluorinated pyrimidines. These heterocyclic cores are prevalent in many biologically active compounds. The general synthetic strategies often involve the initial formation of an intermediate, which then undergoes cyclization.

Table 1: Potential Fluorinated Heterocyclic Scaffolds from this compound

| Reactant | Potential Heterocyclic Product |

|---|---|

| Hydrazine derivatives | Difluoromethyl-substituted pyrazoles |

| Amidines/Guanidines | Difluoromethyl-substituted pyrimidines |

| Hydroxylamine | Difluoromethyl-substituted isoxazoles |

These reactions would introduce the difluoromethyl group into the heterocyclic ring system, a modification known to enhance metabolic stability and binding affinity in many drug candidates.

The difluoromethyl (CF2H) group is an important bioisostere for hydroxyl, thiol, and hydroxymethyl groups, and its introduction into aromatic systems is of significant interest. This compound can serve as a precursor to 1-(difluoromethyl)-3-nitrobenzene. This transformation can be achieved through various reduction methods of the ketone functionality. For example, deoxygenative fluorination or a two-step reduction-elimination sequence could potentially be employed.

Furthermore, the nitro group on the phenyl ring can be readily reduced to an amine, which can then undergo a wide range of transformations, including diazotization followed by Sandmeyer reactions, acylation, or alkylation. This allows for the synthesis of a variety of substituted difluoromethylarenes, which are valuable building blocks in their own right.

The creation of quaternary carbon centers, particularly those bearing fluorine atoms, is a challenging yet highly rewarding endeavor in organic synthesis, as these motifs are found in numerous bioactive molecules. The α-carbon of the ketone in this compound, while already bearing two fluorine atoms, presents opportunities for further functionalization at the carbonyl carbon.

For example, aldol-type reactions or Mannich reactions could potentially be developed, where the ketone acts as an electrophile. Subsequent transformations of the resulting adducts could lead to the formation of molecules with a fluorinated quaternary carbon center. While direct alkylation at the α-carbon is not possible, derivatization of the carbonyl group can open up pathways to more complex structures containing this important structural feature.

Role in the Diversification of Chemical Libraries

Chemical libraries are essential tools in drug discovery for the screening of new lead compounds. The structural and functional diversity of this compound makes it an excellent scaffold for the generation of such libraries. The three main regions of the molecule—the difluoromethyl ketone, the nitro group, and the aromatic ring—can be independently and sequentially modified.

Table 2: Potential Reactions for Chemical Library Diversification

| Molecular Region | Reaction Type | Potential Outcome |

|---|---|---|

| Ketone | Reductive amination | Diverse amine derivatives |

| Ketone | Wittig reaction | Alkenes with varying substituents |

| Nitro Group | Reduction to amine | Anilines for further functionalization |

This multi-faceted reactivity allows for the rapid generation of a large number of structurally distinct compounds from a single starting material, which is a key principle in combinatorial chemistry and the design of screening libraries.

Development of Fluorine-Containing Scaffolds for Advanced Materials Research

The introduction of fluorine into organic scaffolds can significantly influence their electronic properties, thermal stability, and intermolecular interactions. These properties are crucial in the design of advanced materials for applications in electronics, optics, and polymer science. The combination of a difluoromethyl group and a nitro group in this compound makes it an interesting building block for materials research.

The strong electron-withdrawing nature of both the difluoromethyl ketone and the nitro group can lead to the formation of electron-deficient aromatic systems. These can be incorporated into polymers or larger conjugated systems to tune their electronic and optical properties, for example, in the development of new organic semiconductors or nonlinear optical materials. Furthermore, the presence of fluorine can enhance the thermal stability and solubility of these materials in specific solvents.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly benchmarked by its environmental footprint and efficiency. For 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one, future research will likely prioritize the development of green and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current methodologies for the synthesis of difluoromethyl ketones often rely on harsh fluorinating agents or multi-step procedures. A promising future direction lies in the exploration of direct fluorination techniques using elemental fluorine (F₂) in continuous flow reactors. nih.govbeilstein-journals.org This approach offers the potential for improved safety and scalability. Another avenue for sustainable synthesis is the application of biocatalysis. The use of whole-cell systems or isolated enzymes for asymmetric reduction of related ketones has shown promise, and similar strategies could be developed for the synthesis or transformation of this compound. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct Fluorination with F₂ | High atom economy, potential for scalability. nih.govbeilstein-journals.org | Development of selective and safe reaction conditions, catalyst design. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. researchgate.net | Enzyme screening and engineering, optimization of reaction media. |

| Electrochemical Synthesis | Use of electricity as a clean reagent, potential for novel reactivity. | Development of selective electrochemical fluorination methods. |

| Mechanochemistry | Reduced solvent usage, potential for novel reaction pathways. | Exploration of solid-state reactions for fluorination. |

Exploration of Asymmetric Synthesis and Stereocontrol

The introduction of stereocenters into fluorine-containing molecules is of paramount importance, as the biological activity of chiral compounds is often dependent on their stereochemistry. For this compound, the carbonyl group presents a prime opportunity for asymmetric transformations, leading to chiral alcohols that are valuable synthetic intermediates.

Future research will likely focus on the development of highly enantioselective methods for the reduction of the ketone. This can be achieved through various catalytic systems, including transition metal catalysts with chiral ligands and organocatalysts. Strategies such as asymmetric hydrogenation and transfer hydrogenation are expected to be at the forefront of this research. researchgate.net Furthermore, the exploration of enzymatic reductions, which often provide excellent enantioselectivity under mild conditions, will be a key area of investigation. nih.gov The development of biomimetic approaches, such as the use of chiral quinine (B1679958) derivatives to catalyze enantioselective proton shifts in related systems, could also open new avenues for stereocontrol. researchgate.net

| Asymmetric Method | Catalyst/Reagent Type | Expected Outcome |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru, Ir). | Enantiomerically enriched 2,2-difluoro-1-(3-nitrophenyl)ethan-1-ol. |

| Asymmetric Transfer Hydrogenation | Chiral metal complexes or organocatalysts with a hydrogen donor. | A practical and often milder alternative to hydrogenation. |

| Enzymatic Reduction | Ketoreductases (KREDs). | High enantioselectivity under aqueous conditions. researchgate.net |

| Organocatalysis | Chiral amines, phosphoric acids, etc. nih.gov | Metal-free synthesis of chiral fluorinated building blocks. |

Advanced Mechanistic Investigations Utilizing Modern Spectroscopic and Computational Tools

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new transformations. For reactions involving this compound, a combination of modern spectroscopic techniques and computational chemistry will be instrumental in elucidating reaction pathways, identifying key intermediates, and understanding the role of catalysts.

Kinetic isotope effect (KIE) studies, for instance, can provide valuable insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction, as has been demonstrated in studies of HF elimination from related fluoro-nitro-phenyl compounds. researchgate.net In-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can be employed to monitor reaction progress in real-time, allowing for the identification of transient intermediates.

Computational modeling, using Density Functional Theory (DFT) and other methods, will play an increasingly important role in predicting reaction outcomes, understanding catalyst-substrate interactions, and elucidating the origins of stereoselectivity. rsc.org These computational studies can guide experimental design and accelerate the discovery of new and improved synthetic methods.

| Investigative Tool | Information Gained |

| Kinetic Isotope Effects (KIEs) | Insights into transition state structures and bond-breaking/forming steps. researchgate.net |

| In-situ Spectroscopy (ReactIR, NMR) | Real-time monitoring of reaction kinetics and detection of intermediates. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, prediction of stereochemical outcomes. rsc.org |

| X-ray Crystallography | Determination of the three-dimensional structure of catalysts, substrates, and products. rsc.org |

Expansion of Synthetic Applications in Emerging Chemical Fields

While the primary applications of fluorinated compounds have traditionally been in pharmaceuticals and agrochemicals, the unique properties of the C-F bond are finding increasing utility in other areas of chemical science. Future research on this compound will likely explore its potential as a building block in these emerging fields.

In materials science, the incorporation of fluorinated moieties can significantly alter the electronic and physical properties of polymers and organic electronic materials. The difluoromethyl group in this compound could be leveraged to create novel materials with enhanced thermal stability, altered lipophilicity, and unique electronic characteristics.

Furthermore, the reactivity of the ketone and the nitro group can be exploited to synthesize a wide range of heterocyclic compounds, which are of interest in medicinal chemistry and chemical biology. jazanu.edu.sa The development of multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. purdue.edu The application of this compound in the synthesis of novel probes for chemical biology and imaging applications also represents a promising avenue for future research.

| Emerging Field | Potential Application of this compound |

| Materials Science | Synthesis of fluorinated polymers and organic electronic materials with tailored properties. nbinno.com |

| Medicinal Chemistry | A building block for novel heterocyclic scaffolds and bioactive molecules. jazanu.edu.sa |

| Chemical Biology | Development of chemical probes and imaging agents. |

| Catalysis | Synthesis of novel fluorinated ligands for transition metal catalysis. |

Q & A

Q. What are the recommended synthetic routes for 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one in academic research?

- Methodological Answer : The compound is synthesized via a one-pot difluorination/fragmentation process starting from 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione. Key steps include:

- Reagent Optimization : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions.

- Purification : Flash column chromatography (5% Et₂O/pentane) yields the product as a brown oil (85–99% yield) .

- Critical Parameters : Control reaction temperature (typically 0°C to room temperature) and monitor progress via TLC.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Multinuclear NMR spectroscopy is essential:

- ¹H NMR : Look for the difluoromethyl group resonance as a triplet (~δ 6.3 ppm, J = 53–54 Hz) .

- ¹⁹F NMR : A singlet at δ -121 to -122 ppm confirms the CF₂ group .

- HRMS : Validate molecular weight (e.g., [M+Na]+ calculated for C₈H₅F₂NO₃: 232.0123; observed: 232.0125) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to uncharacterized toxicity risks .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in difluorination reactions?

- Methodological Answer :

- Catalyst Screening : S₈ catalysis enhances reaction efficiency in similar difluorobromoacetamide transformations (e.g., 74–91% yields for benzimidazole derivatives) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve fluorination rates but may require post-reaction neutralization .

- Substrate Scope : Electron-deficient aryl groups (e.g., nitro substituents) stabilize intermediates, improving yields .

Q. How does this compound participate in heterocyclic compound synthesis?

- Methodological Answer : The compound serves as a precursor for N-containing heterocycles (e.g., benzimidazoles):

- Mechanism : React with o-phenylenediamines under S₈ catalysis. The CF₂ group facilitates triple cleavage, forming C–N bonds (30–91% yields) .

- Case Study : Reaction with ethyl difluorobromoacetate yields benzimidazoles, confirmed by ¹H/¹³C NMR .

Q. Are there discrepancies in reported NMR data for this compound, and how should researchers address them?

- Methodological Answer :

- Observed Variations :

| Solvent | ¹H NMR (CF₂) | ¹⁹F NMR (CF₂) | Source |

|---|---|---|---|

| CDCl₃ | δ 6.29 ppm | δ -121.8 ppm | |

| DMSO-d₆ | δ 6.42 ppm | δ -122.1 ppm |

- Resolution : Always report solvent, temperature, and instrument frequency (e.g., 500 MHz vs. 300 MHz). Cross-validate with HRMS and IR (C=O stretch ~1750 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting yields in similar synthetic procedures?

- Methodological Answer :

- Root Causes : Variations in reagent purity, solvent drying, or reaction time (e.g., extended stirring improves difluorination efficiency by 15% ).

- Mitigation : Replicate conditions from high-yield protocols (e.g., General Procedure D in ) and use freshly distilled solvents.

Application in Experimental Design

Q. What role does this compound play in designing fluorinated pharmaceuticals?

- Methodological Answer :

- Bioisostere : The CF₂ group mimics ester or carbonyl moieties, enhancing metabolic stability .

- Case Study : Analogues like 2,2-difluoro-1-(pyridin-3-yl)ethan-1-one show promise in kinase inhibition studies (75% yield, confirmed by ¹³C NMR) .

Q. Tables for Key Data

| Synthetic Method | Yield (%) | Purity (NMR) | Key Reference |

|---|---|---|---|

| One-pot difluorination | 85–99 | >95% | |

| S₈-catalyzed heterocyclization | 30–91 | >90% |

| NMR Peaks (CDCl₃) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (CF₂CH) | 6.29 | Triplet | J = 53.9 Hz |

| ¹⁹F (CF₂) | -121.8 | Singlet | – |

| ¹³C (C=O) | 181.1 | Triplet | J = 26.1 Hz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.